1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide features a tetrahydrothienoimidazolone core modified with a 3,5-dimethylphenyl group at position 1 and a 2-fluorobenzyl group at position 2.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-7-14(2)9-16(8-13)23-19-12-27(25,26)11-18(19)22(20(23)24)10-15-5-3-4-6-17(15)21/h3-9,18-19H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMAMLVKOHFQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Molecular Formula : C17H18FN3O2S
- Molecular Weight : 345.41 g/mol
Biological Activity Overview
The biological activity of this compound has been examined in various studies, revealing a range of pharmacological effects:
Anticancer Activity
Research indicates that thienoimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation by targeting specific kinases involved in cancer progression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of bacterial enzymes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible role in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Orban et al. (2016) | Investigated thienoimidazole derivatives for anticancer activity | Identified significant cytotoxic effects against multiple cancer cell lines |
| Liu et al. (2015) | Evaluated antimicrobial properties against E. coli | Demonstrated effective inhibition at low concentrations |
| Feng et al. (2015) | Assessed anti-inflammatory effects in vitro | Showed potential for treating inflammatory conditions |
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes critical for bacterial survival and proliferation.
- Cytokine Modulation : The ability to modulate cytokine production positions this compound as a candidate for anti-inflammatory therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Calculated based on structural formula.
Key Observations:
The 2-fluorobenzyl group (a benzyl derivative) may enhance lipophilicity relative to phenyl-substituted analogs like . Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) in analogs improve stability and binding affinity to hydrophobic targets, whereas the target’s methyl groups could favor π-π stacking or van der Waals interactions .
Physical Properties: The 5,5-dioxide moiety increases polarity across all analogs, improving aqueous solubility compared to non-sulfonated imidazolones. The trifluoromethyl group in contributes to higher molecular weight (412.45 g/mol) and density (1.56 g/cm³) versus the target compound’s calculated 393.45 g/mol.
Synthetic Strategies :
- Analogs like and are synthesized via one-pot condensation of diamines with aldehydes under acidic or oxidative conditions, often using sodium metabisulfite or DMF as solvents . The target compound likely follows a similar pathway, substituting 3,5-dimethylbenzaldehyde and 2-fluorobenzyl chloride as reactants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
